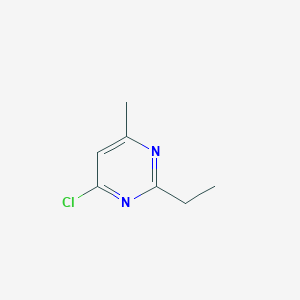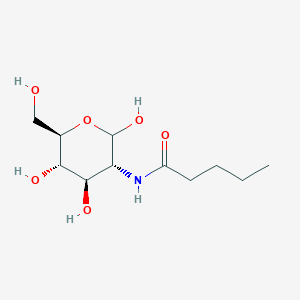
4-Chloro-2-ethyl-6-methylpyrimidine
Descripción general
Descripción
4-Chloro-2-ethyl-6-methylpyrimidine is a chemical compound with the empirical formula C7H9ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=CC(CC)=NC(C)=N1 . The InChI key for this compound is JQRFVVPNKXQKBM-UHFFFAOYSA-N . The molecular weight of this compound is 156.61 .
Aplicaciones Científicas De Investigación
1. Precursor in Pharmaceutical and Explosive Industries
4-Chloro-2-ethyl-6-methylpyrimidine has been studied for its utility in the synthesis of various products in both the pharmaceutical and explosive industries. Research highlights its role as a precursor in the development of high explosives and medicinal valued products. The process chemistry involved in synthesizing this compound, including the use of various alcohols, alkoxides, and reaction periods, has been thoroughly studied to develop economical and efficient production methods. The quality of the product obtained through these modified processes has been confirmed using spectroscopic techniques and elemental analysis (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
2. Intermediate in Anticancer Drug Synthesis
This compound is an important intermediate in the synthesis of synthetic anticancer drugs such as dasatinib. The optimal conditions for its synthesis from acetamidine hydrochloride and dimethyl malonate, as well as its subsequent chlorination with phosphorus oxychloride, have been investigated. This research is crucial for the development of efficient and scalable production methods for these intermediates, which are essential in the pharmaceutical industry (Guo Lei-ming, 2012).
3. Derivatives with Pharmacological Properties
The derivatives of this compound have been synthesized and studied for their potential pharmacological properties. Some derivatives have shown promising analgesic, anti-inflammatory, and immunosuppressive activities. This research is significant in exploring the therapeutic potential of these compounds in various medical conditions (Malinka, Zawisza, & Zajac, 1989).
4. Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of certain derivatives of this compound. These compounds have been evaluated for their effectiveness against various strains of bacteria and fungi. The synthesis and characterization of these derivatives, along with their biological activity studies, contribute to the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
5. Synthesis of Other Chemical Compounds
The reactivity of this compound has been utilized in the synthesis of various chemical compounds. For instance, its reaction with carbon disulfide under specific conditions leads to the formation of different derivatives. These reactions are important in the field of organic synthesis, where the ability to create diverse chemical structures is essential (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrimidine derivatives are often involved in nucleophilic reactions . For instance, 2-amino-4,6-dimethylpyrimidine can act as a nucleophile, attacking the carbon of an aldehyde
Biochemical Pathways
Pyrimidine derivatives are integral to several biochemical pathways, including nucleotide synthesis and metabolism . The exact pathways affected by this compound would depend on its specific interactions within the biological system.
Result of Action
The effects would depend on the compound’s specific interactions with its biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and the presence of other chemicals can impact gene expression and thus the compound’s effectiveness . .
Safety and Hazards
4-Chloro-2-ethyl-6-methylpyrimidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements for this compound are H302 - H318, which mean it is harmful if swallowed and causes serious eye damage . The precautionary statements are P280 - P305 + P351 + P338, which advise wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Direcciones Futuras
Pyrimidine derivatives, including 4-Chloro-2-ethyl-6-methylpyrimidine, have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Future research could focus on developing these compounds as neuroprotective and anti-neuroinflammatory agents .
Propiedades
IUPAC Name |
4-chloro-2-ethyl-6-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-7-9-5(2)4-6(8)10-7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHUHCFLWOQURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500336 | |
| Record name | 4-Chloro-2-ethyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55108-54-8 | |
| Record name | 4-Chloro-2-ethyl-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)

![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)

![[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol](/img/structure/B3024424.png)

![N-[2-[(2-Hydroxyethyl)amino]ethyl]oleamide](/img/structure/B3024428.png)




